4-Cholesten-3-(O-carboxymethyl)oxime
Description
4-Cholesten-3-(O-carboxymethyl)oxime is a sterol-derived compound characterized by a cholestene backbone modified with a carboxymethyl oxime group at the 3-position. This structural feature enhances its utility in biochemical applications, particularly as a hapten for conjugating steroids to carrier proteins (e.g., bovine serum albumin) to generate immunogens for immunoassays . The carboxymethyl group facilitates covalent bonding with amino groups on proteins, enabling antibody production against steroid molecules.
Properties
CAS No. |
73489-89-1 |
|---|---|
Molecular Formula |
C29H47NO3 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
2-[(Z)-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C29H47NO3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-33-18-27(31)32)13-15-28(21,4)26(23)14-16-29(24,25)5/h17,19-20,23-26H,6-16,18H2,1-5H3,(H,31,32)/b30-22-/t20-,23?,24-,25?,26?,28+,29-/m1/s1 |
InChI Key |
JXSUYFPWFKJTNF-TXSSENGPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |
Synonyms |
4-cholesten-3-(O-carboxymethyl)oxime |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Oxime derivatives vary widely in structure, toxicity, and applications. Below is a detailed comparison of 4-Cholesten-3-(O-carboxymethyl)oxime with related compounds:
Olesoxime (Cholest-4-en-3-one oxime)
- Molecular Weight: 399.65 Da (C₂₇H₄₅NO) .
- Applications : Pharmaceutical agent for neurodegenerative diseases; stabilizes mitochondrial membranes in preclinical/clinical studies .
- Stability : Stable for >36 months in regulatory-approved conditions; formulated in oily excipients due to lipophilicity .
- Key Difference : Lacks the carboxymethyl group, limiting its use in protein conjugation compared to 4-Cholesten-3-(O-carboxymethyl)oxime.
4-Methylpentan-2-one Oxime (CAS 105-44-2)
- Structure : Small aliphatic oxime with a branched ketone backbone .
- Toxicity : Classified as harmful if swallowed (Acute Tox. 4, H302), skin/eye irritant (H315, H319) .
- Applications: Used in non-biocidal antifouling paints for boats; physicochemical properties (e.g., solubility, volatility) likely differ significantly from steroidal oximes .
- Key Difference : Simpler structure and industrial use contrast with the biochemical focus of 4-Cholesten-3-(O-carboxymethyl)oxime.
Phosgene Oxime
- Structure : Highly reactive chlorinated oxime (Cl₂C=N-OH) .
- Toxicity : Extreme inhalation toxicity (AEGL-1: 0.0069 mg/m³ for 10 min); causes severe pulmonary damage .
- Applications: No therapeutic use; classified as a chemical warfare agent .
- Key Difference : Unlike 4-Cholesten-3-(O-carboxymethyl)oxime, phosgene oxime’s reactivity and toxicity preclude biomedical applications.
Nandrolone 3-(O-carboxymethyl)oxime
- Structure: Anabolic steroid (19-nortestosterone) with a carboxymethyl oxime group at the 3-position .
- Applications: Conjugated to bovine serum albumin (59 mol steroid/mol protein) to produce antisera for radioimmunoassays .
- Key Similarity: Demonstrates the utility of carboxymethyl oxime groups in generating immunogenic conjugates, analogous to 4-Cholesten-3-(O-carboxymethyl)oxime .
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (OX3)
- Structure : Aromatic oxime with a cyclohexylcarbonyl group .
- Molecular Weight: 247.29 Da (C₁₄H₁₇NO₃) .
- Key Difference : Aromatic backbone and lack of sterol structure distinguish it from 4-Cholesten-3-(O-carboxymethyl)oxime.
Research Implications and Gaps
The provided evidence lacks direct data on 4-Cholesten-3-(O-carboxymethyl)oxime, necessitating extrapolation from structurally related oximes. Future studies should characterize its solubility, stability, and immunogenicity compared to analogs like nandrolone derivatives. Additionally, toxicity profiling is essential for translational applications.
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